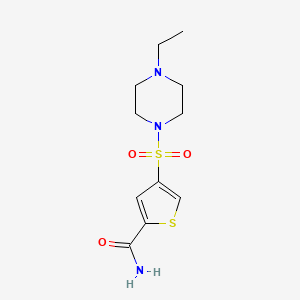![molecular formula C17H12O3 B5509415 7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5509415.png)
7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one
Overview
Description
7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound that belongs to the class of extended flavonoids This compound is characterized by its unique fused ring structure, which includes a benzene ring, a furan ring, and a chromenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the fused ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with various molecular targets. It can bind to specific enzymes or receptors, modulating their activity and influencing biological pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one
- 10-(4-chlorophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one
Uniqueness
7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or material characteristics, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
7,10-dimethyl-[1]benzofuro[6,5-c]isochromen-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c1-9-8-19-15-10(2)16-14(7-13(9)15)11-5-3-4-6-12(11)17(18)20-16/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMXRPRUIFJJAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C4=CC=CC=C4C(=O)O3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-[2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE](/img/structure/B5509338.png)
![2-(2-naphthyloxy)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5509351.png)
![4-{4-[4-(2-naphthoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5509359.png)


![N'-[(E)-(4-tert-butylphenyl)methylidene]-3-fluorobenzohydrazide](/img/structure/B5509399.png)
![ethyl 4-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5509400.png)
![(1S,5R)-3-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509403.png)
![N-({N'-[(E)-(Furan-2-YL)methylidene]hydrazinecarbonyl}methyl)-2-(3-methylphenoxy)acetamide](/img/structure/B5509413.png)
![N-[(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5509431.png)
![2-{2-oxo-2-[4-(2-pyridinyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]ethyl}-1(2H)-phthalazinone](/img/structure/B5509436.png)
![1-(2-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B5509437.png)
![(1S*,5R*)-6-benzyl-3-(2,6-difluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509443.png)
![3-[5-(1,1-dimethylpropyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridazine](/img/structure/B5509446.png)
